molecular formula C10H8N2O2S B157360 Mirin CAS No. 299953-00-7

Mirin

Cat. No.: B157360
CAS No.: 299953-00-7
M. Wt: 220.25 g/mol
InChI Key: YBHQCJILTOVLHD-YVMONPNESA-N
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Description

Mre11-Rad50-Nbs1 (MRN)-ATM complex inhibitor that blocks the 3' to 5' exonuclease activity associated with Mre11. Prevents ATM activation in response to double strand breaks (IC50= 12 μM) and induces G2 arrest in vitro.
Mirin is an inhibitor of the Mre11/Rad50/Nbs1 (MRN) complex, which functions as a DNA damage sensor and activates the DNA repair enzyme ataxia-telangiectasia mutated kinase (ATM). It inhibits phosphorylation of H2AX induced by DNA containing dsDNA breaks (DSBs), indicating decreased ATM activation, with an IC50 value of 66 µM in X. laevis cell-free extracts. This compound (100 µM) also inhibits the exonuclease activity of Mre11 in a cell-free assay. It induces cell cycle arrest at the G2 phase in TOSA4 cells and inhibits homology-dependent repair in HEK293 cells in a concentration-dependent manner. Nanoparticle-encapsulated this compound (50 mg/kg) reduces tumor growth in an LA-N-5 mouse xenograft model.
The Mre11-Rad50-Nbs1 (MRN) complex acts as a DNA damage sensor, maintains genome stability during DNA replication, and activates and recruits ataxia-telangiectasia mutated (ATM) to damaged DNA. The genes that encode the MRN proteins are all essential for cell viability, so functional studies of MRN cannot involve deletion of these genes. This compound is an inhibitor of MRN, inhibiting MRN-dependent phosphorylation of histone H2AX (IC50 = 66 μM). Through its effects on MRN, this compound prevents activation of ATM. Inhibition of MRN centers on the ability of this compound to block the nuclease activity of Mre11, rather than altering DNA-binding or MRN complex formation. In cells, this compound induces G2 arrest, abolishes the radiation-induced G2/M checkpoint, and prevents homology-directed repair of DNA damage.

Scientific Research Applications

Mirin: Identifying MicroRNA Regulatory Modules

This compound is a web-based application designed for identifying functional modules within protein-protein interaction networks that are regulated by microRNAs (miRNAs) under specific biological conditions, such as cancers. By integrating miRNA regulations with protein-protein interactions between target genes and mRNA and miRNA expression profiles, this compound facilitates the uncovering of oncomirs (oncogenic miRNAs) and their regulatory networks in various cancers, including gastric and breast cancer (Yang et al., 2014).

MicroRNAs in Cardiovascular Disease

Research on microRNAs (miRNAs) has illuminated their role as post-transcriptional regulators of gene expression, implicating them in the pathogenesis of cardiovascular diseases. This includes their potential as therapeutic targets for cardiac and vascular disease and as novel biomarkers for these conditions. Advances in miRNA biology and research methodology highlight the importance of miRNAs in cardiovascular health, suggesting that miRNA therapies, already under clinical evaluation, could offer new avenues for treatment (Barwari, Joshi, & Mayr, 2016).

Identifying Circulating MicroRNAs as Biomarkers

Circulating miRNAs in plasma and serum have high potential to be used as biomarkers for diagnosing or providing accurate prognosis in patients with cardiovascular diseases, such as atherosclerosis, coronary artery disease, and acute coronary syndrome. This research identifies specific miRNAs, including miR-133a/b, miR-208a/b, and miR-499, as significant markers across different stages of cardiovascular disease progression, highlighting their regulatory roles in various physiological processes (Navickas et al., 2016).

Contribution of Bioinformatics in MicroRNA-based Cancer Therapeutics

The discovery of deregulated miRNAs in cancer cells has spurred research into their use as potential biomarkers for early detection and as therapeutic agents for cancer treatment. Computational approaches to predict miRNAs and their targets are advancing, underscoring the role of bioinformatics in understanding miRNA functions in cancer and developing effective personalized therapies (Banwait & Bastola, 2015).

MicroRNA Delivery through Nanoparticles

Nanoparticle carriers are utilized for the controlled delivery of miRNA-based therapeutics in the treatment of cancer, neurodegenerative disorders, and for tissue regeneration. This review discusses the design and characterization of nanocarriers for miRNA delivery, highlighting their therapeutic potential for effective and personalized medicine (Lee et al., 2019).

Safety and Hazards

Mirin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

Mirin is a traditional Japanese sweet rice wine that has been produced for over 300 years and is one of the most essential condiments in Japanese cuisine . It is mainly utilized for cooking today, but some of the products are sold for drinking as a sweet rice wine like it used to be . The future directions of this compound could involve exploring its potential uses in other cuisines and dishes, as well as investigating its potential health benefits and risks.

Properties

{ "Design of the Synthesis Pathway": "Mirin can be synthesized using a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "Ethanol", "Glucose", "Yeast extract", "Koji", "Acetic acid", "Lactic acid" ], "Reaction": [ "Mix glucose, yeast extract, and koji in water to prepare the koji mash", "Ferment the koji mash with ethanol to produce a solution containing ethanol, glucose, and other organic compounds", "Distill the solution to remove ethanol and concentrate the organic compounds", "Add acetic acid and lactic acid to the concentrated organic compounds", "Heat the mixture to allow the acids to react with the organic compounds", "Cool the mixture and filter it to obtain the final product, Mirin" ] }

CAS No.

299953-00-7

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)

InChI Key

YBHQCJILTOVLHD-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O

SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O

Pictograms

Irritant

Synonyms

2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Mirin is a potent inhibitor of the Mre11 nuclease, a key component of the MRN (Mre11-Rad50-Nbs1) complex. [] This complex plays a critical role in DNA damage recognition, homologous recombination, and replication. [] By binding to the active site of Mre11, this compound blocks its nuclease activity, leading to the accumulation of double-strand breaks (DSBs), cell cycle arrest at the S-phase, and ultimately, increased apoptosis. []

ANone: While the provided research articles focus on this compound's biological effects and applications, specific details regarding its molecular formula, weight, and spectroscopic data are not discussed.

ANone: The provided articles do not explicitly address this compound's material compatibility, stability, or performance under various conditions.

A: this compound itself does not exhibit catalytic properties. It functions as an inhibitor by binding to the active site of the Mre11 nuclease, hindering its catalytic activity in DNA processing. []

ANone: The provided research focuses on this compound's effects without delving into the SAR or the impact of structural modifications on its activity, potency, or selectivity.

ANone: The research articles provided do not discuss this compound's stability, formulation strategies, or methods to enhance its solubility or bioavailability.

ANone: The provided articles primarily focus on this compound's biological activity and do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling.

A: While the in vitro efficacy of this compound is well-documented, [] the provided research does not provide details on its pharmacokinetics, including ADME properties, or specific in vivo activity and efficacy data.

A: Research has identified potential resistance mechanisms to this compound. In this compound-resistant models, downregulation of 53BP1 and upregulation of DNA repair pathways were observed. [] This suggests that cells can develop resistance to this compound by enhancing their DNA repair capacity. The relationship between this compound resistance and other compounds or drug classes was not discussed in detail.

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